5-Bromo-1H-inden-1-one

Catalog No.
S1922052
CAS No.
338989-48-3
M.F
C9H5BrO
M. Wt
209.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-inden-1-one

CAS Number

338989-48-3

Product Name

5-Bromo-1H-inden-1-one

IUPAC Name

5-bromoinden-1-one

Molecular Formula

C9H5BrO

Molecular Weight

209.04 g/mol

InChI

InChI=1S/C9H5BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h1-5H

InChI Key

GDISUFGKUMDDGG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC2=O)C=C1Br

Canonical SMILES

C1=CC2=C(C=CC2=O)C=C1Br

5-Bromo-1H-inden-1-one, also known as 5-bromo-2,3-dihydro-1H-inden-1-one, features a bromine atom substituted at the fifth position of the indanone structure. Its molecular weight is approximately 211.055 g/mol. The compound appears as a cream to yellow or pale brown powder and has a melting point range of 123.0–132.0 °C . The InChI Key for this compound is KSONICAHAPRCMV-UHFFFAOYSA-N, and it is cataloged under the CAS number 34598-49-7 .

Typical for carbonyl compounds and aromatic systems. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles to form alcohols or other derivatives.
  • Electrophilic Substitution: The aromatic ring can be subjected to electrophilic substitution reactions, allowing for further functionalization at different positions on the ring.

These reactions make it a valuable intermediate in organic synthesis.

Several methods have been reported for synthesizing 5-Bromo-1H-inden-1-one:

  • Bromination of Indanone: Direct bromination of indanone using bromine or brominating agents under controlled conditions.
  • Cyclization Reactions: Synthesis through cyclization of appropriate precursors that contain both the carbonyl and bromine functionalities.
  • Functional Group Transformations: Starting from simpler indene derivatives and introducing the bromine atom via electrophilic substitution.

These methods highlight its accessibility for research and industrial applications.

5-Bromo-1H-inden-1-one has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: In the development of new materials with specific electronic or optical properties.

Its unique structure allows for further modifications that can lead to novel compounds with desired functionalities.

Several compounds share structural similarities with 5-Bromo-1H-inden-1-one. Here are some notable examples:

Compound NameSimilarityCAS Number
7-Bromo-3,4-dihydronaphthalen-1(2H)-one0.9532281-97-3
6-Bromo-3,4-dihydronaphthalen-1(2H)-one0.9566361-67-9
3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one0.9587779-78-0
1-(4-Bromophenyl)-2-phenylethanone0.952001-29-8
5-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one0.931273655-83-6

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of bromine in different positions and additional functional groups contributes to their unique chemical properties.

Radical bromination using N-bromosuccinimide (NBS) is a widely employed method for introducing bromine at the benzylic or allylic positions of aromatic systems. For 5-bromo-1H-inden-1-one, this approach leverages the stability of the benzylic radical intermediate formed during the reaction.

Reaction Mechanism and Conditions

The process typically involves refluxing 1H-inden-1-one with NBS in carbon tetrachloride (CCl₄) under radical initiation by azobisisobutyronitrile (AIBN) . The mechanism proceeds via:

  • Initiation: AIBN decomposes to generate free radicals.
  • Propagation: NBS undergoes homolytic cleavage, producing bromine radicals that abstract a hydrogen atom from the benzylic position of 1H-inden-1-one.
  • Termination: The resulting benzylic radical reacts with bromine to yield 5-bromo-1H-inden-1-one .

Key Parameters

ParameterValue/Detail
SolventCarbon tetrachloride (CCl₄)
Temperature76–80°C (reflux)
Reaction Time6–12 hours
Catalyst0.1–0.2 equivalents AIBN
Yield70–85%

Optimization Strategies

  • Solvent Replacement: Due to CCl₄’s toxicity, dichloromethane or cyclohexane may be substituted, though with slight yield reductions .
  • Radical Stabilization: Electron-donating groups on the indenone core enhance regioselectivity for the 5-position .

XLogP3

2.6

Wikipedia

5-bromo-1-oxoindene

Dates

Last modified: 07-22-2023

Explore Compound Types